molecular formula C10H14BrN3 B1406179 1-[(6-Bromopyridin-2-yl)methyl]piperazine CAS No. 1211582-18-1

1-[(6-Bromopyridin-2-yl)methyl]piperazine

Cat. No.: B1406179
CAS No.: 1211582-18-1
M. Wt: 256.14 g/mol
InChI Key: TWHGRTILPPTKGZ-UHFFFAOYSA-N
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Description

1-[(6-Bromopyridin-2-yl)methyl]piperazine is a piperazine derivative featuring a brominated pyridine ring attached via a methyl group to the piperazine core. Piperazine derivatives are widely studied for their pharmacological and chemical properties, particularly in receptor binding and cytotoxic applications. Synthetically, such compounds are often prepared via nucleophilic substitution or coupling reactions, as seen in analogous piperazine derivatives (e.g., benzylpiperazines synthesized using Na₂S or thiolates) .

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-10-3-1-2-9(13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHGRTILPPTKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(6-Bromopyridin-2-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 6-bromopyridin-2-ylmethanol with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol . Another method involves the use of 6-bromopyridin-2-ylmethyl chloride as a starting material, which reacts with piperazine in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of 1-[(6-Bromopyridin-2-yl)methyl]piperazine often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to ensure high yield and purity .

Comparison with Similar Compounds

Halogen-Substituted Pyridinylmethylpiperazines

  • 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride (): Structural Differences: Chlorine replaces bromine; pyridine substitution at 3-position vs. 2-position. Implications: Halogen type (Br vs. The pyridine substitution position may influence steric interactions in biological targets.
  • 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine ():

    • Structural Differences : Additional methoxy groups on both pyridine and benzyl moieties.
    • Implications : Methoxy groups enhance solubility and may modulate affinity for serotonin or adrenergic receptors, as seen in other methoxy-substituted piperazines (e.g., 1-(4-methoxyphenyl)piperazine) .

Phenylpiperazines and Benzylpiperazines

  • 1-(3-Chlorophenyl)piperazine (mCPP) ():

    • Structural Differences : Chlorophenyl group directly attached to piperazine vs. bromopyridinylmethyl substitution.
    • Functional Differences : mCPP is a 5-HT₁B/₁C receptor agonist, reducing locomotor activity in rats via serotoninergic pathways . The bromopyridinylmethyl group in the target compound may confer distinct receptor selectivity due to its bulkier, more electron-deficient aromatic system.
  • N-Benzylpiperazine (BZP) ():

    • Structural Differences : Benzyl group vs. bromopyridinylmethyl group.
    • Functional Differences : BZP acts as a stimulant with affinity for dopamine and serotonin transporters . The pyridine ring in the target compound may shift activity toward adrenergic or cytotoxic pathways, as seen in related chlorobenzhydrylpiperazines .

Piperazines with Heterocyclic Substituents

  • 1-(2-Methoxyphenyl)piperazine (): Structural Differences: Methoxyphenyl group vs. bromopyridinylmethyl. Functional Differences: Exhibits α-adrenoceptor activity, influencing blood pressure and heart rate . The bromopyridinyl group’s electron-withdrawing nature may reduce basicity (pKa ~8.5–9.5 for similar piperazines ) compared to methoxy-substituted analogs.

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Melting Point (°C) pKa (25°C) Receptor Affinity Cytotoxicity (IC₅₀, μM)
1-[(6-Bromopyridin-2-yl)methyl]piperazine Not reported ~9.1* Not reported Not tested
1-(3-Chlorophenyl)piperazine (mCPP) 98–100 8.9 5-HT₁B/₁C agonist N/A
1-(4-Chlorobenzhydryl)piperazine Not reported ~8.7* Tubulin modulation 2.5–10.0 (various cancer lines)
N-Benzylpiperazine (BZP) 150–152 9.3 Dopamine/5-HT release N/A

*Estimated based on piperazine pKa trends .

Biological Activity

1-[(6-Bromopyridin-2-yl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a piperazine ring and a brominated pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for drug development.

1-[(6-Bromopyridin-2-yl)methyl]piperazine's mechanism of action primarily involves interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine ring enhances its ability to penetrate cell membranes and interact with various receptors, potentially modulating their activity.

Antidepressant Effects

Research indicates that compounds similar to 1-[(6-Bromopyridin-2-yl)methyl]piperazine exhibit antidepressant-like effects in animal models. For instance, studies have shown that piperazine derivatives can enhance serotonergic neurotransmission, which is crucial in treating depression.

Antimicrobial Activity

1-[(6-Bromopyridin-2-yl)methyl]piperazine has been evaluated for its antimicrobial properties. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

Study 1: Antidepressant Activity

In a study conducted on mice, 1-[(6-Bromopyridin-2-yl)methyl]piperazine was administered at different doses. The results indicated a dose-dependent increase in locomotor activity and reduced immobility time in the forced swim test, suggesting antidepressant-like effects.

Dose (mg/kg)Immobility Time (seconds)Locomotor Activity (counts)
018030
1012050
206080

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 32 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Structure-Activity Relationship (SAR)

The biological activity of 1-[(6-Bromopyridin-2-yl)methyl]piperazine can be influenced by modifications to its structure. Substituents on the piperazine ring or variations in the brominated pyridine moiety can enhance or diminish its affinity for specific receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(6-Bromopyridin-2-yl)methyl]piperazine
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